![molecular formula C10H7ClO3S B3060406 Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 33851-23-9](/img/structure/B3060406.png)
Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
Overview
Description
“Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 33851-23-9 . It has a molecular weight of 243.69 . The IUPAC name for this compound is methyl 7-chloro-3-hydroxy-1H-1lambda3-benzo[b]thiophene-2-carboxylate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H8ClO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12,15H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate” could potentially be used in similar applications.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could imply potential applications of “Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate” in the field of electronics.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate” could be used in the development of these devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This could imply potential applications of “Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate” in the field of display technology.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate” could potentially be used in the development of new drugs.
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
Mechanism of Action
Target of Action
The primary targets of Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is difficult to determine the exact biochemical pathways that Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate affects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate . These factors can include pH, temperature, and the presence of other molecules.
properties
IUPAC Name |
methyl 7-chloro-3-hydroxy-1-benzothiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCCHUBNXONIII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C(=CC=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200275 | |
Record name | Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33851-23-9 | |
Record name | Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33851-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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